
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide, also known as BTA-1, is a molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiadiazine derivatives, which have been found to exhibit a variety of biological activities.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Pathways
Research on acetaminophen (ACT) degradation, a compound related to the benzothiadiazin family, highlights the use of advanced oxidation processes (AOPs) for treating aqueous mediums contaminated with such compounds. These processes lead to the generation of various by-products, including acetamide, and have implications for environmental safety and ecosystem threats due to their biotoxicity. This underscores the importance of understanding the degradation pathways and environmental fate of similar compounds (Qutob et al., 2022).
Therapeutic Potentials and Drug Development
The therapeutic potential of benzothiazole derivatives, which share a core structural similarity with the specified compound, has been extensively reviewed. These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Their structural simplicity and versatility in drug design highlight their significance in medicinal chemistry and potential for developing new therapeutic agents (Kamal et al., 2015).
Role in Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been identified as significant classes of compounds with substantial antimicrobial and antiviral capabilities. This is particularly relevant in the context of increasing multi-drug resistant pathogens and the need for novel antimicrobial drugs. The exploration of benzothiazole derivatives against severe causative agents, including their potential application against COVID-19, demonstrates the ongoing importance of this chemical scaffold in addressing global health challenges (Elamin et al., 2020).
Environmental and Analytical Chemistry
The occurrence, fate, and behavior of organic pollutants in aquatic environments have been a subject of significant research interest. Studies involving benzothiazole-related compounds reveal their ubiquitous presence in water sources and the challenges associated with their removal from wastewater. These findings have implications for water treatment processes and environmental safety, highlighting the need for efficient degradation mechanisms and the development of sustainable solutions to mitigate the environmental impact of such compounds (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(9-13)11-18-17(21)10-16-19-14-7-2-3-8-15(14)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUVPQMMXPHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)
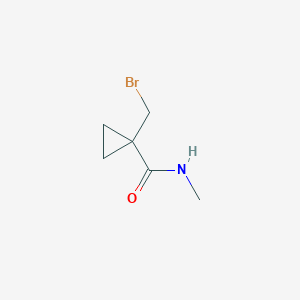
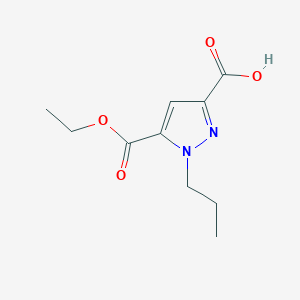
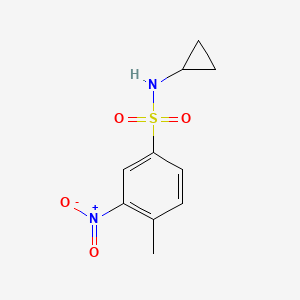

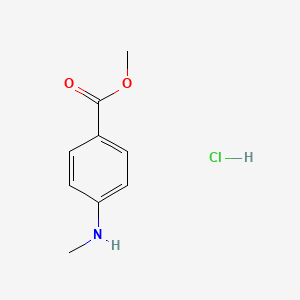


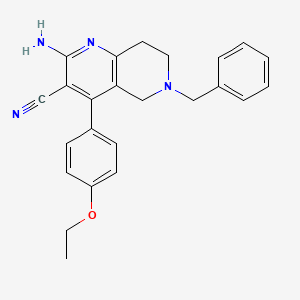
![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)



